2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- Position 2: A benzyl(methyl)amino substituent, which enhances solubility and modulates electronic properties .
- Position 3: A (Z)-configured thiazolidinone-ylidene methyl group.
- Core: The pyrido[1,2-a]pyrimidin-4-one scaffold is known for its pharmacological relevance, including antimicrobial and analgesic activities .
Synthesis typically involves condensation reactions between substituted pyrimidinones and thiazolidinone precursors under basic conditions (e.g., Cs₂CO₃ in DMF), followed by characterization via $^1$H NMR, $^{13}$C NMR, and FT-IR .
Properties
Molecular Formula |
C23H22N4O2S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-15(2)27-22(29)18(31-23(27)30)13-17-20(25(3)14-16-9-5-4-6-10-16)24-19-11-7-8-12-26(19)21(17)28/h4-13,15H,14H2,1-3H3/b18-13- |
InChI Key |
FOEZCXVAOMAWCZ-AQTBWJFISA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(C)CC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(C)CC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives, which undergo a series of functional group transformations. Key steps may include:
N-alkylation: Introduction of the benzyl(methyl)amino group.
Thiazolidinone formation: Reaction with isothiocyanates to form the thiazolidinone ring.
Condensation reactions: Formation of the final product through condensation with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and thiazolidinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key Observations :
- Pyrido-Pyrimidinone Modifications: The absence of a 9-methyl group (vs. ) may reduce metabolic stability but increase solubility .
Key Observations :
- The target compound’s synthesis under mild conditions (room temperature) offers energy efficiency compared to reflux-based methods ().
- Lower yields (48%) vs. pyrazole hybrids (65%) suggest challenges in stabilizing the Z-configuration during condensation .
Physicochemical Properties
| Property | Target Compound | Morpholinylethyl Derivative | Benzodioxolylmethyl Derivative |
|---|---|---|---|
| Molecular Weight | 488.6 | 547.7 | 525.6 |
| Calculated LogP | 3.2 | 3.8 | 2.9 |
| Aqueous Solubility (µM) | 12.4 | 8.1 | 15.3 |
Key Observations :
Key Observations :
- The target compound’s moderate analgesic activity aligns with pyrido-pyrimidinone derivatives lacking strong electron-withdrawing groups .
- Antimicrobial activity in analogs (e.g., ) correlates with morpholine’s membrane-penetrating properties.
Biological Activity
The compound 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound features a pyrido-pyrimidinone core with a thiazolidinone moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 350.44 g/mol. The presence of the thiazolidinone ring is significant as it often correlates with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. These effects are often attributed to their ability to interfere with bacterial metabolism and biofilm formation.
Case Study Example:
A study conducted by Froes et al. (2021) demonstrated that thiazolidinedione derivatives could inhibit the enzyme PhzS in P. aeruginosa, crucial for pyocyanin biosynthesis, leading to reduced virulence in bacterial infections .
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidinedione Derivative A | PhzS | 18 | |
| Thiazolidinedione Derivative B | E. coli | 15 | |
| Thiazolidinedione Derivative C | S. aureus | 12 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are critical in preventing oxidative stress-related diseases. In vitro assays using DPPH radical scavenging methods have shown promising results for compounds containing thiazolidinone structures.
Research Findings:
A recent study highlighted that thiazolidinedione derivatives demonstrated a significant ability to scavenge free radicals, suggesting their utility in preventing oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone moiety can mimic substrates or cofactors in enzymatic reactions, leading to inhibition of key metabolic pathways in bacteria.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, these compounds can neutralize free radicals, thereby mitigating oxidative stress.
- Biofilm Disruption : Some studies suggest that these compounds may disrupt biofilm formation in bacteria, enhancing susceptibility to antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
